molecular formula C6H11NO3 B108327 N-(2-Hydroxyethyl)-3-oxobutanamide CAS No. 24309-97-5

N-(2-Hydroxyethyl)-3-oxobutanamide

Cat. No.: B108327
CAS No.: 24309-97-5
M. Wt: 145.16 g/mol
InChI Key: CYLHYHWFVOHKMK-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-oxobutanamide, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Extraction Equilibria and Lithium Ion Separation

The β-carbonyl amide N,N-bis(2-ethylhexyl)-3-oxobutanamide demonstrates significant potential in the extraction of lithium ions from saturated MgCl2 solutions, showcasing its application in lithium separation processes. This substance, used alongside tributyl phosphate in a mixed extractant system with FeCl3 as a co-extractant, enables a high Li-to-Mg separation factor (450–700), showcasing its effectiveness in avoiding phase interface objects under conditions of low solution acidity. This research underscores the compound's utility in separating lithium from salt lake brine with high magnesium-to-lithium ratios, marking a notable advancement in hydrometallurgy (Ji et al., 2016).

Organic Synthesis and Chemical Transformations

N-(2-Hydroxyethyl)-3-oxobutanamide and its derivatives are key intermediates in various organic synthesis processes. For instance, the synthesis of various substituted N-aryl carbamoyl methyl diacetates from N-aryl-3-oxobutanamides through a diacetoxylation process mediated by iodobenzene diacetate and Zn(OAc)2 provides a novel method for forming C–O bonds and cleaving C–C bonds. This process yields materials from readily available starting substances in good to excellent yields, illustrating the compound's versatility in organic chemistry (Wenjun et al., 2012).

Synthesis and Toxicity Assessment

The synthesis and toxicity assessment of 3-oxobutanamide derivatives against human lymphocytes and isolated mitochondria offer insights into the compound's biological interactions. This assessment, focusing on the prediction of toxicity risk, highlights the compound's limited toxicity at low concentrations while revealing potential toxic effects at higher concentrations. Such findings provide valuable information for the development of safer chemical compounds and the understanding of their biological impacts (Razzaghi-Asl et al., 2017).

Heterocyclic Scaffold Formation

The influence of aryl substituents in N-aryl-3-oxobutanamides on the outcome of multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde underlines the compound's role in generating diverse heterocyclic scaffolds. This research demonstrates how varying conditions can selectively yield different types of heterocyclic structures, emphasizing the compound's utility in the targeted synthesis of novel organic molecules (Tkachenko et al., 2014).

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)-3-oxobutanamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . Its primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA exerts its effects by binding to PPAR-α, GPR55, and GPR119 . This interaction results in a variety of biological effects, some related to chronic inflammation and pain . The presence of PEA enhances anandamide activity through an "entourage effect" .

Biochemical Pathways

PEA is involved in several biochemical pathways related to inflammation and pain. It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The deregulation of cannabinoid receptors and their endogenous ligands accompanies the development and progression of β-amyloid-induced neuroinflammation .

Pharmacokinetics

In one study, [14C]-HEP was administered orally to volunteers to investigate its plasma profile and calculate relevant pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of PEA’s action are primarily related to its anti-inflammatory and analgesic properties . It has been shown to reduce inflammation and alleviate pain, making it potentially useful in the treatment of conditions characterized by these symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain enzymes, such as glutathione S-transferase, can affect the metabolism of the compound . Additionally, factors such as pH and temperature can potentially influence the stability and activity of the compound.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLHYHWFVOHKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947145
Record name N-(2-Hydroxyethyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24309-97-5
Record name N-(2-Hydroxyethyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24309-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)acetoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)acetoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of diketene (42.1 g, 0.5 mol) in dichloromethane (100 ml), ethanolamine (30.5 g, 0.5 mol) was added dropwise at 10°-20.C with stirring, and the reaction was carried out at room temperature for 2 hrs. After pouring H2O (200 ml) into the reaction solution, an aqueous layer was separated, washed thrice with dichloromethane and was obtained N-(2-hydroxyethyl)-3-oxobutanamide as an aqueous solution.
Quantity
42.1 g
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Reaction Step One
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30.5 g
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reactant
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[Compound]
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20.C
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0 (± 1) mol
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100 mL
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200 mL
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Synthesis routes and methods II

Procedure details

23 ml (0.38 mmol) of ethanolamine were added dropwise to a solution of 30 g of diketene (0.36 mol) in 300 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography. This gave 41.44 g (0.29 mol, 80% yield) as a white solid.
Quantity
23 mL
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reactant
Reaction Step One
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30 g
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reactant
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300 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetonitrile (825 g) and diketene (55.0 g) were introduced into a 5,000 mL four-necked flask, and the mixture was cooled so that the temperature in the flask was lowered to −5 to 0° C. Diketene and 2-aminoethanol were simultaneously added dropwise for 4 hours at a rate of 261.5 g/h and 190 g/h, respectively. In such a case, about 2 hours after the commencement of dropwise addition, the reaction system became uneven, causing stirring difficulty. Therefore, cooled acetonitrile (1,000 g) was further added thereto, and dropwise addition was continued under a suspended state. During the addition, cooling was conducted to maintain the temperature in the flask at −5 to 0° C. Thereafter, 25 g of 2-aminoethanol was added dropwise at a rate of 190 g/h. The resultant was heated to room temperature and aged for 12 hours. Then, while the mixture in the flask was heated to a temperature of 50° C., acetonitrile was removed under reduced pressure, and the resulting mixture was finally kept at a pressure of about 0.001 for 4 hours, to thereby produce about 1,850 g of 2-(acetoacetamido)ethanol.
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0 (± 1) mol
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25 g
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55 g
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825 g
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